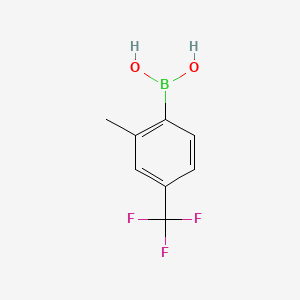

2-Methyl-4-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-4-6(8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEHFBIGOATLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659372 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-45-6 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-4-(trifluoromethyl)phenylboronic acid CAS number

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)phenylboronic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, its critical role in palladium-catalyzed cross-coupling reactions, representative synthesis protocols, and its applications, underpinned by field-proven insights and authoritative references.

Introduction and Strategic Importance

This compound (CAS Number: 957034-45-6 ) is a specialized organoboron compound that has garnered significant attention in organic synthesis.[1][2] Its structure, featuring a trifluoromethyl (-CF3) group and a methyl (-CH3) group on a phenylboronic acid scaffold, makes it a highly valuable reagent. The trifluoromethyl group is a crucial bioisostere for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This makes the title compound an indispensable tool for constructing complex molecular architectures in the pharmaceutical, agrochemical, and materials science industries.[3][4]

Boronic acids are prized for their versatile reactivity, stability, and relatively low toxicity; upon degradation, they typically yield boric acid, a compound considered environmentally benign.[5] This guide will explore the causality behind the utility of this compound, focusing on its application in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are foundational to its application in synthesis. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methyl group create a unique electronic profile that influences its reactivity.

| Property | Value | Source(s) |

| CAS Number | 957034-45-6 | [1][2] |

| Molecular Formula | C₈H₈BF₃O₂ | [6] |

| Molecular Weight | 203.96 g/mol | [1] |

| Appearance | Typically a white to off-white crystalline powder | [7] |

| Functional Groups | Boronic acid [-B(OH)₂], Methyl [-CH₃], Trifluoromethyl [-CF₃] | N/A |

Core Application: The Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) bonds.[3][8] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate, demonstrating broad functional group tolerance and mild reaction conditions.[8]

The Catalytic Cycle: A Mechanistic Breakdown

The reaction proceeds via a well-established catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The presence of a base is critical for activating the boronic acid, which facilitates the transmetalation step.[11]

-

Oxidative Addition : A palladium(0) complex reacts with an organohalide (R¹-X), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate.[8][9]

-

Transmetalation : The organic moiety from the activated boronic acid (in this case, the 2-methyl-4-(trifluoromethyl)phenyl group) is transferred to the palladium(II) center, displacing the halide. This is the rate-determining step in many cases.[9]

-

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst, which re-enters the cycle.[9][10]

Representative Synthesis Protocol

Arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[5] The following is a representative, self-validating protocol.

Objective : To synthesize this compound.

Causality : This process relies on creating a nucleophilic aryl species (Grignard or organolithium reagent) that can attack the electrophilic boron atom of the trialkyl borate. Anhydrous conditions are critical as organometallic intermediates react violently with water. The final acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Step-by-Step Methodology

-

Preparation of the Grignard Reagent (Anhydrous Conditions)

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings.

-

Add a solution of 1-bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF dropwise. A crystal of iodine may be added to initiate the reaction.

-

Stir the mixture until the magnesium has been consumed, indicating the formation of the Grignard reagent.

-

-

Borylation (Low Temperature)

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF, maintaining the temperature below -70 °C to prevent over-addition.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation

-

Cool the reaction mixture in an ice bath and slowly quench by adding cold 1 M hydrochloric acid (HCl).

-

Stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Safety and Handling

As with all chemical reagents, proper handling of this compound is paramount. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general guidelines for arylboronic acids apply.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[12][13]

-

Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly closed container in a cool, dry place, often under an inert atmosphere, as boronic acids can be sensitive to moisture.

-

First Aid :

Conclusion

This compound is a powerful and versatile building block in synthetic chemistry. Its unique electronic and structural properties make it an ideal reagent for constructing complex organic molecules via the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, this compound offers a reliable pathway to novel structures with enhanced biological and physical properties, cementing its role as a critical tool in modern chemical innovation.

References

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS). lookchem. [Link]

-

Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methyl-2-(trifluoromethyl)phenylboronic acid Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. lookchem.com [lookchem.com]

Synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 2-Methyl-4-(trifluoromethyl)phenylboronic acid (CAS No. 957034-45-6).[1] This versatile organoboron compound is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility stems from the unique combination of a boronic acid moiety, which enables participation in powerful cross-coupling reactions, and the 2-methyl and 4-trifluoromethyl substituents on the phenyl ring, which impart specific steric and electronic properties to target molecules. This document details field-proven synthetic protocols, explains the causal mechanisms behind experimental choices, and offers robust methods for purification and analysis, designed for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance in Synthesis

This compound has emerged as a significant reagent in synthetic chemistry. Its primary role is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone for constructing carbon-carbon bonds.[2] The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] The additional methyl group provides steric influence and can modulate the electronic nature of the aromatic ring, making this reagent a highly valuable and specific building block for creating complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced organic materials.[3][5][6][7]

This guide will explore the two predominant synthetic pathways to this molecule: the Grignard reagent-based route and the organolithium-mediated approach.

Physicochemical Properties & Safety Data

A thorough understanding of a compound's properties is foundational to its safe and effective use.

| Property | Value | Reference |

| CAS Number | 957034-45-6 | [1] |

| Molecular Formula | C₈H₈BF₃O₂ | |

| Molecular Weight | 203.96 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [6] |

| Melting Point | 168-171 °C | [8] |

| InChI Key | KDOJXIIVCMNOSQ-UHFFFAOYSA-N |

Safety & Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible solid. All reagents used in its synthesis, particularly organolithium reagents (pyrophoric) and ethereal solvents (flammable), require stringent safety protocols, including the use of inert atmospheres (Nitrogen or Argon) and proper quenching procedures.

Core Synthetic Strategies

The synthesis of arylboronic acids is a well-established field, with the most common methods involving the borylation of an organometallic intermediate. The choice between a Grignard or organolithium route often depends on substrate compatibility, available equipment, and desired reaction conditions. Both pathways begin with the same key starting material: 1-Bromo-2-methyl-4-(trifluoromethyl)benzene .

Pathway A: Grignard Reagent Formation and Borylation

This method is a workhorse of organometallic chemistry, valued for its reliability and scalability.[9] It involves the formation of an arylmagnesium halide (Grignard reagent), which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate.[10][11]

The reaction proceeds in three key stages: Grignard formation, borylation, and hydrolysis. The use of ethereal solvents like tetrahydrofuran (THF) is critical as they solvate the magnesium center, stabilizing the Grignard reagent. The borylation step is conducted at very low temperatures (e.g., -78 °C) to prevent over-addition of the highly reactive Grignard reagent to the newly formed boronate ester, which would lead to the formation of undesired borinic acid byproducts.[12] An excess of the borate ester is also used to favor the formation of the desired mono-arylated product.[12] Finally, acidic hydrolysis converts the intermediate boronate ester into the target boronic acid.[10]

Step 1: Preparation of the Grignard Reagent

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of dry Argon or Nitrogen.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add a solution of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary.

-

The reaction is exothermic and should be controlled with a water bath to maintain a gentle reflux. Stir until the magnesium is consumed.

Step 2: Borylation

-

In a separate flame-dried flask under Argon, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent from Step 1 to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis and Workup

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous sulfuric acid, stirring vigorously for 30 minutes.[10]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Caption: Grignard-based synthesis of the target boronic acid.

Pathway B: Lithiation-Borylation

The use of an organolithium intermediate provides an alternative route that can be advantageous for certain substrates.[13][14] The halogen-lithium exchange is typically very fast and efficient, even at extremely low temperatures.

This pathway involves a halogen-lithium exchange reaction between the starting aryl bromide and an alkyllithium reagent, such as n-butyllithium (n-BuLi).[15] This generates a highly nucleophilic aryllithium species. Due to their extreme reactivity, these intermediates must be generated and handled at very low temperatures (-78 °C or below) to prevent side reactions.[13] The subsequent borylation and hydrolysis steps are mechanistically similar to the Grignard route. The choice of this method is often dictated by the functional group tolerance required, as organolithium reagents can be more reactive towards certain groups than Grignard reagents.

-

Set up a flame-dried, three-neck round-bottom flask under a positive pressure of dry Argon.

-

Dissolve 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.[15]

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via a cooled cannula.

-

Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir overnight.

-

Perform the acidic workup and extraction as described in the Grignard protocol (Step 3) to obtain the crude product.

Caption: Lithiation-borylation synthesis pathway.

Purification and Characterization

The purification of arylboronic acids presents unique challenges. They have a propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. Furthermore, their polar nature makes standard silica gel chromatography difficult, often leading to streaking and poor recovery.[16][17][18]

Robust Purification Protocol: Acid-Base Extraction

A highly effective and scalable method for purification relies on the acidic nature of the boronic acid group.[17][19]

-

Dissolve the crude product from the synthesis in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Extract the organic solution with a 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.

-

Separate the layers. The organic layer contains non-acidic impurities and can be discarded.

-

Wash the basic aqueous layer with diethyl ether one more time to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and re-acidify by slowly adding concentrated hydrochloric acid (HCl) or sulfuric acid until the pH is ~2. The pure boronic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

For products that are not amenable to precipitation, recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate) is a viable alternative.[17][20]

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

¹⁹F NMR: To verify the presence and chemical environment of the trifluoromethyl group.

-

¹¹B NMR: To confirm the presence of the boronic acid moiety.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To compare with literature values as a measure of purity.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an organoboron compound and an organohalide (or triflate).

Catalytic Cycle and Mechanism

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-understood catalytic cycle involving three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X).

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center from a boronate species, which is formed by the reaction of the boronic acid with the base.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a strategically important building block, synthesized efficiently via established organometallic routes. While its purification requires careful consideration of its chemical properties, robust methods like acid-base extraction provide a scalable path to high-purity material. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for chemists in drug discovery and materials science, enabling the precise installation of the trifluoromethylphenyl moiety to fine-tune the properties of advanced molecules. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and application of this valuable reagent.

References

- Google Patents. (n.d.). Synthesis of aryl boronic acids (Patent No. WO1999064428A1).

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health (NIH). Retrieved from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry. Retrieved from [Link]

-

Heterocycles. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Retrieved from [Link]

-

Aggarwal, V. K. (2009). Lithiation- Borylation in Synthesis. Chemical Record, 9, 24-39. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-bromo-5-fluorobenzotrifluoride (Patent No. CN111362775B).

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives (Patent No. WO2005019229A1).

-

American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Omega. Retrieved from [Link]

-

ACS Publications. (2010). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents (Patent No. US9243004B2).

-

Journal of the American Chemical Society. (2006). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

ResearchGate. (2021). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride (Patent No. CN104447183B).

-

Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Suzuki Coupling with 2,4,6-Trifluorophenylboronic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid (Patent No. CN103951688A).

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-bromo-5-fluorobenzotrifluoride (Patent No. CN102951996A).

-

PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]

-

Heterocycles. (n.d.). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

PubMed Central. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 8. Page loading... [guidechem.com]

- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 10. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 20. reddit.com [reddit.com]

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Methyl-4-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a critical reagent in contemporary organic synthesis. Its unique trifluoromethylated and methylated phenyl structure makes it an invaluable building block for introducing this specific moiety into complex molecular architectures. This guide provides an in-depth analysis of its physical and chemical properties, explores its primary applications, and offers expert insights into its handling and use in key synthetic protocols. For researchers in medicinal chemistry, agrochemical development, and materials science, a thorough understanding of this reagent is paramount for leveraging its full synthetic potential. The strategic placement of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic profile that influences not only the reactivity of the boronic acid but also the physicochemical properties of the resulting products.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are the foundation of its application. The properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 957034-45-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈BF₃O₂ | [3][4][5][6][7] |

| Molecular Weight | 203.96 g/mol | [1][4][5] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

| Solubility | Expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). Limited solubility in water and nonpolar hydrocarbon solvents. | Chemical Principles |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O | [5] |

| InChI Key | USEHFBIGOATLIA-UHFFFAOYSA-N | [5] |

Expert Insight: The absence of a publicly cited melting point is not uncommon for specialized, non-commodity reagents. Researchers should perform their own characterization upon receipt. The trifluoromethyl group generally enhances solubility in organic solvents compared to non-fluorinated analogues, which is an advantage in many reaction setups.[8]

Part 2: Analytical Characterization Profile

Confirming the identity and purity of this compound is a prerequisite for its use in synthesis. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methyl protons (typically in the 2.2-2.6 ppm range), and a broad singlet for the acidic B(OH)₂ protons.

-

¹³C NMR: The carbon spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp resonance is expected, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This is a key diagnostic signal for purity.

-

¹¹B NMR: A broad singlet is anticipated, characteristic of a trigonal boronic acid.

-

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase C18 column, is the standard method to assess the purity of the material. A purity of ≥95% is generally required for reliable results in cross-coupling reactions.

Part 3: Reactivity and Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials.

Causality of Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several components, each with a specific function:

-

Palladium Catalyst: A source of Pd(0), which is the active catalytic species. Precatalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common.

-

Ligand: Phosphine-based ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand is often critical for coupling sterically hindered or electronically challenging substrates.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid by forming a more nucleophilic boronate species.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typically used. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.

Representative Experimental Protocol

This protocol is a self-validating, field-proven starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

-

Atmosphere Control: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane (5 mL) and water (1.25 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting aryl bromide.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate (15 mL each).

-

Drying and Concentration: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the reagent's integrity.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

-

Handling: Avoid creating dust.[7] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. For eye contact, rinse cautiously with water for several minutes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability and to prevent dehydration to its boroxine anhydride form, storage under an inert atmosphere (Argon or Nitrogen) at 2-8°C is recommended.[7] It is sensitive to moisture.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure allows for the predictable introduction of a key pharmacophore into novel compounds. While its primary application lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction, a comprehensive understanding of its physical properties, analytical profile, and handling requirements is essential for achieving optimal and reproducible results. This guide serves as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic programs.

References

-

Angene Chemical. (2021). Safety Data Sheet for this compound. Available at: [Link]

-

2A Biotech. (n.d.). This compound. Available at: [Link]

-

960 Chemical Network. (n.d.). 947533-86-0 Chemical Encyclopedia. Available at: [Link]

-

Castrol. (2025). Safety Data Sheet. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid | 957034-45-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. angenechemical.com [angenechemical.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-4-(trifluoromethyl)phenylboronic acid in Organic Solvents

Introduction

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The compound 2-Methyl-4-(trifluoromethyl)phenylboronic acid, with its unique substitution pattern, offers medicinal chemists a valuable scaffold for introducing a trifluoromethyl group—a key moiety for enhancing metabolic stability and lipophilicity in drug candidates.

However, the successful application of this or any reagent in synthesis and formulation is fundamentally governed by its solubility characteristics. A thorough understanding of solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This guide provides a comprehensive overview of the factors influencing the solubility of this compound in organic solvents, synthesizes trends from related compounds, and presents a robust methodology for its experimental determination. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and practical tools necessary to effectively utilize this important reagent.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the key structural features are:

-

The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a preference for polar solvents.

-

The Aromatic Ring: The phenyl ring is inherently nonpolar and contributes to solubility in less polar, aromatic, or chlorinated solvents.

-

The Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases the lipophilicity of the molecule.

-

The Trifluoromethyl Group (-CF₃): This is a highly lipophilic, strongly electron-withdrawing group. Its presence significantly increases the overall nonpolar character of the molecule compared to unsubstituted phenylboronic acid.

The interplay of these groups results in a molecule with a complex solubility profile, capable of interacting with a range of solvents through various intermolecular forces.

The Challenge of Boroxine Formation

A critical consideration for boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[1][2] This is an equilibrium process that is influenced by factors such as temperature, concentration, and the presence of water.

Caption: Dehydration of a generic phenylboronic acid to its corresponding boroxine.

Boroxines are generally less polar than their corresponding boronic acids, which significantly alters their solubility.[3] This equilibrium can lead to inconsistencies in solubility measurements if not properly controlled. The presence of varying amounts of the anhydride in the solid material can also affect the observed solubility.[2]

Predicted Solubility Trends in Common Organic Solvents

Based on the behavior of analogous phenylboronic acids, we can predict the general solubility of this compound in various classes of organic solvents.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | THF, Diethyl ether | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the -B(OH)₂ group. Phenylboronic acid itself shows high solubility in ethers.[4] |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the carbonyl group of ketones can accept hydrogen bonds from the boronic acid.[4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact with the aromatic ring and the lipophilic -CF₃ group. Chloroform, in particular, has shown good solubility for many boronic acids.[1][4] |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are polar and can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which could complicate simple solubility measurements. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic nature of these solvents will interact with the phenyl ring, but the lack of polarity will limit interaction with the boronic acid group. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | These are nonpolar solvents and are unlikely to effectively solvate the polar boronic acid moiety. Phenylboronic acids generally exhibit very low solubility in hydrocarbons.[2][4] They are often used as anti-solvents for purification. |

| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | High | These solvents are highly polar and can effectively solvate the boronic acid group. They are common solvents for reactions involving boronic acids, such as Suzuki couplings. |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, a systematic approach to solubility measurement is required. The dynamic method, which relies on detecting the clear point of a solution upon heating, is a well-established technique for boronic acids.[1][4][5]

Materials and Equipment

-

This compound (ensure consistent purity and form, i.e., acid vs. boroxine)

-

Selected organic solvents (high purity, anhydrous where necessary)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath for temperature control

-

Calibrated temperature probe

-

Turbidity sensor or a light source and detector (luminance probe)

-

Analytical balance

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel to prepare a mixture of a known mole fraction.

-

Initial State: Begin stirring the mixture at a constant rate at a temperature where the solid is not fully dissolved, resulting in a turbid suspension.

-

Heating Cycle: Gradually increase the temperature of the vessel using the circulating bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min).

-

Clear Point Detection: Continuously monitor the turbidity of the mixture. The temperature at which the solution becomes completely clear (i.e., the last solid particle dissolves) is the solubility temperature for that specific concentration.

-

Data Collection: Record the temperature and the corresponding mole fraction.

-

Repeatability: Repeat the process for several different mole fractions to construct a solubility curve (temperature vs. mole fraction).

Caption: Experimental workflow for dynamic solubility determination.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning any experimental work.[6][7][8] Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Recommendations for Researchers

While direct quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on its molecular structure and the known behavior of analogous boronic acids.

Key Recommendations:

-

Solvent Selection for Reactions: For synthetic applications like Suzuki couplings, polar aprotic solvents (e.g., DMF, DMSO) or ethereal solvents (e.g., THF, 2-MeTHF) are likely to be excellent choices, offering high solubility for the boronic acid.

-

Purification Strategies: The low solubility in aliphatic hydrocarbons like hexanes or heptane makes them ideal anti-solvents for crystallization and purification. A mixed solvent system, such as Toluene/Hexane or DCM/Hexane, could be effective for isolating the pure compound.

-

Experimental Verification: It is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems of interest using a robust method like the dynamic technique outlined above. This is crucial for process optimization and ensuring reproducibility.

-

Mind the Boroxine: Be aware of the potential for dehydration to the boroxine form, especially when heating solutions or storing the solid in a non-anhydrous environment. The presence of the boroxine will impact the observed solubility.

By combining theoretical understanding with systematic experimental validation, scientists and drug development professionals can effectively harness the synthetic potential of this compound.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. (URL not available in search results)

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4549–4555. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...[Link]

-

S. J. Rettig, J. Trotter. (2011). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. (URL not available in search results)

-

LookChem. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS). [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-4-(trifluoromethyl)phenylboronic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-(trifluoromethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise structural elucidation of this compound is paramount to ensure the integrity of subsequent synthetic steps. ¹H NMR spectroscopy stands as a primary and indispensable tool for confirming its molecular structure, providing detailed information about the electronic environment of each proton. This guide will dissect the intricacies of its ¹H NMR spectrum, offering a robust framework for its analysis.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the specific substitution pattern on the phenyl ring, the ¹H NMR spectrum of this compound is expected to exhibit a distinct set of signals. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methyl group, combined with the boronic acid moiety, create a unique electronic landscape across the aromatic system.

The predicted chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on established substituent effects on aromatic rings and data from analogous compounds.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 - 8.0 | d | ~8.0 | 1H |

| H-5 | ~7.6 - 7.8 | d | ~8.0 | 1H |

| H-3 | ~7.5 - 7.7 | s | - | 1H |

| CH₃ | ~2.5 | s | - | 3H |

| B(OH)₂ | Variable (broad s) | s (broad) | - | 2H |

Causality Behind the Predicted Chemical Shifts and Coupling Constants:

-

Aromatic Protons (H-3, H-5, H-6):

-

The trifluoromethyl group (-CF₃) at position 4 is a strong electron-withdrawing group, which deshields the adjacent protons. This effect is most pronounced on H-3 and H-5.

-

The methyl group (-CH₃) at position 2 is an electron-donating group, causing a slight shielding effect on the ortho and para protons.

-

The boronic acid group [-B(OH)₂] is also electron-withdrawing, contributing to the overall deshielding of the aromatic protons.

-

H-6: This proton is ortho to the boronic acid group and meta to the trifluoromethyl group. It is expected to be the most downfield aromatic proton due to the additive deshielding effects. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the trifluoromethyl group and meta to the boronic acid group. It will also be significantly deshielded and will appear as a doublet due to coupling with H-6. The ortho coupling constant (³J) between H-5 and H-6 is typically in the range of 6-10 Hz.[1]

-

H-3: This proton is ortho to the methyl group and ortho to the trifluoromethyl group. It has no adjacent protons to couple with, so it is expected to appear as a singlet. Long-range coupling is possible but often not resolved.[2][3][4]

-

-

Methyl Protons (-CH₃):

-

The protons of the methyl group are attached to an sp³ hybridized carbon and are significantly shielded compared to the aromatic protons. Their chemical shift is expected in the typical range for an aryl methyl group. The signal will be a sharp singlet as there are no adjacent protons.

-

-

Boronic Acid Protons [-B(OH)₂]:

-

The chemical shift of the boronic acid protons is highly variable and depends on factors such as solvent, concentration, temperature, and water content.[5] These protons are acidic and can undergo rapid exchange with residual water or deuterated solvent hydroxyl groups, leading to a broad singlet. In some cases, this signal may not be observed at all.[5] The use of a protic solvent like d₄-methanol will lead to the exchange of these protons with the solvent, causing the peak to disappear.[5]

-

Below is a diagram illustrating the logical relationships of the proton environments in this compound.

Caption: Molecular structure and proton environments of this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[7][8] DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ signal.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.[8]

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.[7]

-

Instrument Setup and Calibration:

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm to encompass all expected signals.[8]

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[8]

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.[8]

-

Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).[8]

-

Integrate all signals to determine the relative number of protons.

-

Perform peak picking to accurately determine the chemical shifts and coupling constants.

-

The following diagram illustrates the logical workflow for the NMR analysis.

Caption: Workflow for the ¹H NMR analysis of this compound.

Potential Spectral Complexities and Troubleshooting

-

Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5][9] This can lead to the appearance of a second set of signals in the NMR spectrum, complicating interpretation. To mitigate this, ensure the deuterated solvent is anhydrous or add a drop of D₂O to the NMR tube to hydrolyze any boroxine back to the boronic acid.[10]

-

Broad Signals: The B(OH)₂ signal is often broad due to quadrupolar relaxation of the boron nucleus and chemical exchange.[8] The aromatic protons can also show some broadening.

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly for the acidic B(OH)₂ protons. Comparing spectra in different solvents can sometimes aid in signal assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its application in chemical synthesis. A thorough understanding of the substituent effects on the aromatic ring, coupled with a robust experimental protocol, allows for an unambiguous interpretation of the spectrum. This guide provides the necessary theoretical framework and practical insights for researchers to confidently acquire and analyze the ¹H NMR data for this important compound.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

-

Supporting Information. 2 - Supporting Information. [Link]

-

PubChem. Phenylboronic Acid | C6H7BO2 | CID 66827. [Link]

-

Inorganic Chemistry. Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. [Link]

-

YouTube. H NMR coupling and coupling constants. [Link]

-

JoVE. Video: ¹H NMR: Long-Range Coupling. [Link]

-

Theranostics. Supporting Information. [Link]

-

ACS Omega. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

J-Stage. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

PMC - NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

MSU Chemistry. Proton NMR Table. [Link]

-

SpectraBase. 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 5. reddit.com [reddit.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2-Methyl-4-(trifluoromethyl)phenylboronic acid

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-Methyl-4-(trifluoromethyl)phenylboronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and quality control professionals, this document synthesizes established principles of boronic acid chemistry with practical, field-tested recommendations to ensure the compound's integrity and performance.

Introduction: The Synthetic Utility and Inherent Sensitivities of Arylboronic Acids

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity to this molecule. However, like most arylboronic acids, its utility is intrinsically linked to its stability. The boronic acid functional group, -B(OH)₂, is susceptible to several degradation pathways that can compromise its purity and reactivity, leading to diminished reaction yields and the generation of impurities. A thorough understanding of these degradation mechanisms is paramount for its effective use.

Key Degradation Pathways

The primary routes of degradation for this compound are protodeboronation and oxidative decomposition. These processes can occur during storage, handling, and in the course of chemical reactions.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by both acids and bases.[1][2][3]

-

Acid-Catalyzed Protodeboronation: In the presence of acid, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[2]

-

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species [ArB(OH)₃]⁻. This boronate can then undergo ipso-protonation, leading to the cleavage of the C-B bond.[3][4][5] The rate of base-catalyzed protodeboronation is highly dependent on the pH and the electronic properties of the aryl group.[4] Electron-deficient arylboronic acids can be particularly susceptible to this degradation pathway.[4]

The proposed mechanism for acid-promoted protodeboronation is depicted below:

Caption: Fig. 1: Acid-Catalyzed Protodeboronation Pathway

Oxidative Degradation

Arylboronic acids are also prone to oxidation, which can lead to the formation of phenols and other byproducts.[6][7] This process can be initiated by atmospheric oxygen, reactive oxygen species, and certain oxidizing agents.[6][8] The mechanism of oxidation can be complex and may involve radical intermediates. The stability of boronic acids towards oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.[7][9]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C.[10] | Lower temperatures slow down the rates of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10] | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and protodeboronation. |

| Light | Store in a dark place.[11][12] | Protects the compound from potential photolytic degradation pathways. |

| Moisture | Keep container tightly closed in a dry place.[10][13] | Boronic acids are often hygroscopic and the presence of water can facilitate protodeboronation. |

| Purity | Use high-purity material. | Impurities can potentially catalyze degradation reactions. |

Handling:

-

Handling should be performed in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][14]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Experimental Design for Stability Assessment

To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. This program should include both long-term and accelerated stability studies.

Long-Term Stability Study

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Store multiple batches of the compound at the recommended storage condition (2-8 °C, under inert gas, protected from light).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples for analysis.

-

Analyze the samples for purity (e.g., by HPLC), appearance, and the presence of degradation products.

Accelerated Stability Study

Objective: To predict the long-term stability of the compound by subjecting it to stressed conditions.

Methodology:

-

Store samples of the compound at elevated temperatures and humidity (e.g., 40 °C / 75% RH).

-

At accelerated time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples for analysis.

-

Analyze the samples for purity and degradation products. The data can be used to model the degradation kinetics and estimate the shelf life under recommended storage conditions.

The following workflow illustrates the stability testing process:

Caption: Fig. 2: Experimental Workflow for Stability Testing

Conclusion

The stability of this compound is a critical factor that dictates its successful application in synthesis. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. A systematic approach to stability testing, encompassing both long-term and accelerated studies, is essential for establishing a reliable shelf-life and guaranteeing consistent performance in research and development settings.

References

- Cammidge, A. N., & Crepy, K. V. L. (2004). Protodeboronation of Arylboronic Acids. Chemical Reviews, 104(1), 1-50.

-

Kuivila, H. G., & Armour, A. G. (1957). Electrophilic Displacement of the Boronic Acid Group. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 79(21), 5659–5662. [Link]

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

University of Manchester. (2017). Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Research Explorer. [Link]

-

Al-Zoubi, R. M. (2016). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 14(48), 11597-11604. [Link]

-

LookChem. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS). [Link]

-

ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

-

Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020573118. [Link]

-

Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

-

Li, F., & Wu, Q. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Reactivity of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid

Abstract

This in-depth technical guide provides a comprehensive overview of the reactivity of 2-methyl-4-(trifluoromethyl)phenylboronic acid with common reagents, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted arylboronic acids in synthetic chemistry. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into optimizing reaction conditions, and present detailed experimental protocols. The unique electronic and steric properties imparted by the methyl and trifluoromethyl substituents on the phenylboronic acid ring will be a central theme, explaining their influence on reaction outcomes.

Introduction: The Unique Profile of this compound

This compound is a versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups on the phenyl ring: an ortho-methyl group and a para-trifluoromethyl group. The trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, enhancing metabolic stability and binding affinity of the final products.[1][2] The ortho-methyl group introduces steric hindrance around the boronic acid moiety, which can play a crucial role in the selectivity and efficiency of cross-coupling reactions.

This guide will explore the practical aspects of employing this reagent, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Chan-Lam amination.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4] For this compound, this reaction provides a direct route to a wide array of substituted biaryl compounds.

Mechanistic Considerations and the Influence of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing trifluoromethyl group on this compound can influence the transmetalation step. While electron-withdrawing groups can sometimes slow down this step, the overall reaction kinetics are a complex interplay of catalyst, ligand, base, and solvent.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

Based on established procedures for similar trifluoromethyl-substituted phenylboronic acids, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides.[5][6]

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Inert atmosphere (Argon or Nitrogen)

Experimental Protocol:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Add the degassed 1,4-dioxane and water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on reactions with analogous compounds.

| Aryl Bromide Partner | Expected Yield (%) | Notes |

| 4-Bromoanisole | 85-95% | Electron-donating groups on the aryl bromide are generally well-tolerated. |

| 4-Bromobenzonitrile | 80-90% | Electron-withdrawing groups are also compatible with the reaction conditions. |

| 2-Bromotoluene | 75-85% | Steric hindrance near the reaction site may slightly lower the yield. |

| 1-Bromo-3,5-dimethylbenzene | 80-90% | Meta-substitution generally has minimal impact on the reaction efficiency. |

Expanding the Synthetic Toolbox: The Chan-Lam Amination

The Chan-Lam amination, or Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine.[7][8] This reaction provides a powerful alternative to the Buchwald-Hartwig amination and is often lauded for its mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[9][10]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. It is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, involving the formation of a copper-aryl intermediate followed by reductive elimination to form the C-N bond.[7] The presence of oxygen is often beneficial, as it can facilitate the reoxidation of the copper catalyst to its active state.

Diagram 2: Generalized Chan-Lam Amination Workflow

Caption: A generalized workflow for performing a Chan-Lam amination reaction.

Recommended Protocol for Chan-Lam Amination

The following protocol is a general starting point for the N-arylation of primary and secondary amines with this compound.

Materials:

-

This compound (1.5 equiv)

-

Amine (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 10 mol%)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM)

-

Ambient air

Experimental Protocol:

-

To a round-bottom flask, add the amine (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (10 mol%).

-

Add dichloromethane as the solvent, followed by pyridine (2.0 equiv).

-

Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

-

Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the amine's nucleophilicity and steric hindrance.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expected Reactivity and Substrate Scope

The Chan-Lam coupling is generally tolerant of a wide range of functional groups. The following table provides an overview of the expected reactivity with different classes of amines.

| Amine Substrate | Expected Reactivity | Notes |

| Primary Alkylamines | Good to Excellent | Generally react well under standard conditions. |

| Secondary Alkylamines | Moderate to Good | Steric hindrance can slow the reaction rate. |

| Anilines | Moderate to Good | Both electron-rich and electron-poor anilines are viable substrates. |